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Compound of Interest

Compound Name:
(R)-(+)-2-Aminomethyl-1-

ethylpyrrolidine

Cat. No.: B046709 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-
(+)-2-Aminomethyl-1-ethylpyrrolidine (CAS: 22795-97-7), a key chiral building block. The

document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics and provides standardized experimental protocols for data

acquisition.

Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data points for (R)-(+)-2-
Aminomethyl-1-ethylpyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of (R)-(+)-2-Aminomethyl-1-
ethylpyrrolidine, providing detailed information about the hydrogen and carbon framework.

Table 1: ¹H NMR Spectroscopic Data
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Assignment
Expected Chemical
Shift (δ) ppm

Multiplicity Integration

CH₃ (Ethyl group) ~ 1.05 Triplet (t) 3H

CH₂ (Pyrrolidine ring) ~ 1.60 - 1.90 Multiplet (m) 4H

CH (Pyrrolidine ring,

C2)
~ 2.15 - 2.30 Multiplet (m) 1H

CH₂ (Ethyl group)
~ 2.35 - 2.50 & 2.75 -

2.90
Multiplet (m) 2H

CH₂-NH₂

(Aminomethyl)
~ 2.55 - 2.70 Multiplet (m) 2H

CH₂ (Pyrrolidine ring,

C5)
~ 2.95 - 3.10 Multiplet (m) 1H

| NH₂ (Amino group) | Variable (Broad singlet) | Broad s | 2H |

Table 2: ¹³C NMR Spectroscopic Data[1][2]

Assignment Expected Chemical Shift (δ) ppm

CH₃ (Ethyl group) ~ 14.5

C4 (Pyrrolidine ring) ~ 22.5

C3 (Pyrrolidine ring) ~ 28.0

CH₂-NH₂ (Aminomethyl) ~ 45.0

CH₂ (Ethyl group) ~ 48.5

C5 (Pyrrolidine ring) ~ 54.0

| C2 (Pyrrolidine ring) | ~ 63.0 |

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the key functional groups present in the molecule. The

spectrum is consistent with the structure of 2-aminomethyl-1-ethylpyrrolidine.[3]

Table 3: IR Spectroscopic Data

Frequency (cm⁻¹) Intensity Assignment

3360 - 3280 Medium, Broad
N-H stretch (primary
amine)

2960 - 2850 Strong C-H stretch (alkane)

~ 1590 Medium N-H bend (scissoring)

1465 - 1450 Medium C-H bend (CH₂)

| ~ 1050 | Medium | C-N stretch |

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, confirming its elemental composition.

Table 4: Mass Spectrometry (Electron Ionization - EI) Data[4]

m/z Relative Intensity (%) Assignment

128 ~ 5 [M]⁺ (Molecular Ion)

98 100 [M - CH₂NH₂]⁺

84 ~ 30 [C₅H₁₀N]⁺

70 ~ 45 [C₄H₈N]⁺

| 56 | ~ 25 | [C₃H₆N]⁺ |

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
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NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 5-15 mg of (R)-(+)-2-Aminomethyl-1-
ethylpyrrolidine in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-

d₆) in a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-15 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or corresponding frequency.

Pulse Sequence: Proton-decoupled.

Number of Scans: 512-2048 (more for dilute samples).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

Free Induction Decay (FID).

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
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Integrate peaks in the ¹H NMR spectrum and assign chemical shifts for both ¹H and ¹³C

spectra.

IR Spectroscopy Protocol
Objective: To identify the key functional groups in the molecule.

Methodology:

Sample Preparation (Neat Liquid/Thin Film):

Place one drop of liquid (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine onto the surface of a

polished salt plate (e.g., NaCl or KBr).[5][6]

Place a second plate on top to spread the liquid into a thin, uniform film.[5][6]

Mount the plates in the spectrometer's sample holder.[6]

Instrument Parameters (FT-IR):

Technique: Fourier Transform Infrared (FT-IR) Transmission.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition and Analysis:

Acquire a background spectrum of the empty sample holder or clean salt plates.

Acquire the sample spectrum.

Identify and assign characteristic absorption bands corresponding to the molecule's

functional groups.

Mass Spectrometry Protocol
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Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

Sample Introduction: Introduce the sample via Gas Chromatography (GC) for separation and

direct injection into the mass spectrometer. This is suitable for a volatile compound like (R)-
(+)-2-Aminomethyl-1-ethylpyrrolidine.[7]

Ionization Technique:

Method: Electron Ionization (EI).[8]

Energy: Standard 70 eV. EI is a hard ionization technique that provides reproducible

fragmentation patterns useful for library matching.[8]

Mass Analyzer:

Type: Quadrupole or Time-of-Flight (TOF) mass analyzer.[9]

Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 30-300).

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the major fragment ions to deduce the structure and confirm the identity of the

compound. The fragmentation pattern can be compared to spectral databases like NIST.

[4]

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the typical workflow for a comprehensive spectroscopic

characterization of a small molecule like (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine.
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Caption: Workflow for Spectroscopic Analysis.

Logical Diagram for Structural Elucidation
This diagram shows the logical relationship between the data obtained from different

spectroscopic methods to confirm the molecule's structure.
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Caption: Structural Confirmation Logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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